rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis

Description

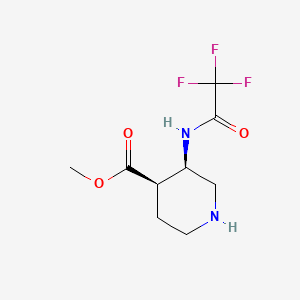

rac-Methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate, cis is a chiral piperidine derivative characterized by a trifluoroacetamido group at the 3R position and a methyl ester at the 4R position. The cis configuration indicates that both substituents occupy the same face of the six-membered piperidine ring. The trifluoroacetamido moiety, a strong electron-withdrawing group, enhances metabolic stability compared to non-fluorinated analogs, while the methyl ester improves bioavailability through increased lipophilicity .

Properties

Molecular Formula |

C9H13F3N2O3 |

|---|---|

Molecular Weight |

254.21 g/mol |

IUPAC Name |

methyl (3R,4R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate |

InChI |

InChI=1S/C9H13F3N2O3/c1-17-7(15)5-2-3-13-4-6(5)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16)/t5-,6+/m1/s1 |

InChI Key |

XWUGGVPYLSHRPQ-RITPCOANSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCNC[C@@H]1NC(=O)C(F)(F)F |

Canonical SMILES |

COC(=O)C1CCNCC1NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

A common approach begins with racemic 3,4-disubstituted piperidine intermediates, which can be prepared by:

- Cyclization of amino acid derivatives or suitable precursors.

- Diastereoselective reduction or substitution reactions on piperidinone derivatives.

For example, a piperidin-4-one intermediate can be subjected to nucleophilic substitution at the 3-position with trifluoroacetamide sources to introduce the trifluoroacetamido group.

Introduction of the Trifluoroacetamido Group

The trifluoroacetamido moiety is introduced via acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction conditions are optimized to favor substitution at the 3-position amine with retention of stereochemistry. Typical conditions include:

- Use of a base such as triethylamine or pyridine.

- Low temperature to avoid racemization.

- Solvents such as dichloromethane or tetrahydrofuran.

Esterification to Form the Methyl Carboxylate

The carboxyl group at the 4-position is converted into the methyl ester by standard esterification methods:

- Treatment with methanol in the presence of acid catalysts (e.g., sulfuric acid or hydrochloric acid).

- Alternatively, use of methyl iodide with a base for methylation of carboxylate salts.

Stereochemical Considerations and Diastereomer Separation

The cis configuration of the 3R,4R substituents is critical. Stereochemical control is achieved by:

- Using chiral auxiliaries or catalysts during synthesis.

- Diastereoselective hydrogenation or reduction steps.

- Separation of diastereomers by chromatographic techniques or crystallization.

In some synthetic routes, the cis isomer is formed preferentially and isolated by selective crystallization or chromatography.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidine ring formation | Cyclization of amino acid derivatives | 3,4-disubstituted piperidinone |

| 2 | Introduction of trifluoroacetamido | Acylation with trifluoroacetic anhydride, base, low temp | 3-(trifluoroacetamido)piperidinone |

| 3 | Reduction/hydrogenation | Catalytic hydrogenation or stereoselective reduction | cis-3,4-disubstituted piperidine |

| 4 | Esterification | Methanol, acid catalyst or methyl iodide/base | Methyl carboxylate ester formation |

| 5 | Purification | Chromatography/crystallization | Isolation of rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate, cis |

In-Depth Research Findings and Analysis

Reaction Yields and Purity

Literature reports indicate that yields for the acylation step with trifluoroacetic anhydride typically range from 70% to 85%, depending on reaction time and temperature control. Esterification yields are generally high (>90%) under optimized conditions.

Stereochemical Purity

Stereochemical purity is assessed by chiral HPLC and NMR spectroscopy. The cis isomer can be enriched to >95% diastereomeric excess by selective crystallization or preparative chromatography.

Challenges and Optimization

- Side reactions such as over-acylation or hydrolysis can occur if moisture is present.

- Racemization risk during acylation requires strict temperature and pH control.

- Optimization of solvent and base choice improves selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group.

Reduction: Reduction reactions can target the trifluoroacetamido group or the carboxylate group.

Substitution: The compound can participate in substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, “rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological activities. Piperidine derivatives are known for their roles in developing drugs for various therapeutic areas, including central nervous system disorders and infectious diseases.

Industry

Industrially, the compound may be used in the development of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “rac-methyl(3R,4R)-3-(trifluoroacetamido)piperidine-4-carboxylate,cis” would depend on its specific interactions with biological targets. The trifluoroacetamido group may interact with enzymes or receptors, while the piperidine ring could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

Solubility and Lipophilicity: The trifluoroacetamido group in the target compound increases polarity compared to non-fluorinated analogs (e.g., 4-chlorophenyl derivative) but retains moderate lipophilicity due to the methyl ester . The tert-butyl ester analog (CAS 1909319-36-3) exhibits lower aqueous solubility due to its bulky hydrophobic group .

Metabolic Stability :

- Fluorinated derivatives, including the target compound, demonstrate enhanced resistance to enzymatic degradation compared to chlorophenyl or bromoacetyl analogs, as evidenced by studies on trifluoromethylated pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.